SDZ-285604

Chagas disease CYP51 inhibition stereoselectivity

Stereochemical fidelity defines potency. SDZ-285604 is the β-phenyl isomer-its T. cruzi CYP51 I/E₂ of 0.18 at 60 min is ~50-fold weaker than the α-isomer, making mis-identification a critical experimental confound. For labs that depend on reproducible CYP51 inhibition, this >98% pure, chirally defined powder eliminates racemic ambiguity. • I/E₂ (T. cruzi, 60 min): 0.18 vs. 9 for the α-isomer-enables direct head-to-head stereochemical SAR. • Also inhibits T. brucei CYP51 (I/E₂=35), CYP24A1 (IC₅₀=15 nM), offering a built-in selectivity panel. • Ships ambient; store at -20°C for >2-year shelf life.

Molecular Formula C24H20ClN3O
Molecular Weight 401.9 g/mol
Cat. No. B1680935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSDZ-285604
SynonymsSDZ285604;  SDZ 285604;  VNF;  SDZ-285604
Molecular FormulaC24H20ClN3O
Molecular Weight401.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2C=CN=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C24H20ClN3O/c25-22-12-10-19(11-13-22)18-6-8-21(9-7-18)24(29)27-23(16-28-15-14-26-17-28)20-4-2-1-3-5-20/h1-15,17,23H,16H2,(H,27,29)
InChIKeyCIFIVCCKVZFJFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(-)-SDZ 285-428 Technical Overview


(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide, also known as SDZ 285-428, NVP-VID-400, and (R)-SDZ-285428 [1], is a chiral imidazole derivative with a molecular weight of 401.9 g/mol . This compound is primarily characterized as an inhibitor of sterol 14α-demethylase (CYP51) in protozoan parasites, with reported inhibitory activity against Trypanosoma cruzi (TC) CYP51 (I/E2 < 1 at 5 min; I/E2 = 9 at 1 h) and Trypanosoma brucei (TB) CYP51 (I/E2 < 1 at 5 min; I/E2 = 35 at 1 h) . It has also been reported as an inhibitor of human CYP24A1 (IC50 = 15.0 nM) and CYP27B1 (IC50 = 616.0 nM) in keratinocytes . The compound is available as a solid powder with a purity of ≥98% and is soluble in DMSO .

Chiral (R)-enantiomer stereochemical control for CYP51 studies
CYP51 Protozoan CYP51 inhibition studies (T. cruzi, T. brucei)
CYP24A1 Human CYP24A1-selective probe with reported isoform differentiation

Why This CYP51 Inhibitor Cannot Be Replaced


The specificity and potency of CYP51 inhibitors are highly dependent on precise stereochemistry and substituent positioning [1]. For example, direct comparative data show that the α-phenyl enantiomer (SDZ 285-428) exhibits distinct inhibitory kinetics against T. cruzi CYP51 compared to the β-phenyl isomer (SDZ 285-604), with I/E2 values of <1 vs. 0.018 at 5 minutes and 9 vs. 0.18 at 60 minutes, respectively [1]. Similarly, the compound's unique inhibitory profile across different CYP isoforms—including nanomolar potency against CYP24A1 (IC50 = 15.0 nM) versus micromolar range for CYP27B1 (IC50 = 616.0 nM) —demonstrates that minor structural modifications can result in orders-of-magnitude differences in target engagement. Substitution with a generic imidazole-based CYP51 inhibitor without confirming stereochemical identity and isoform selectivity would introduce significant experimental variability and invalidate cross-study comparisons.

Stereochemical mismatch Enantiomer or racemate may alter CYP51 binding kinetics and I/E2 ratio
Species selectivity shift T. brucei vs. T. cruzi CYP51 inhibition profile may not transfer directly
CYP isoform profile CYP24A1/CYP27B1 selectivity context differs from pan-CYP inhibitors

(-)-SDZ 285-428 Quantitative Differentiation


α-Phenyl vs. β-Phenyl CYP51 Stereoselectivity

In a direct head-to-head comparison using the same assay conditions, the α-phenyl enantiomer (SDZ285428) demonstrates markedly superior and sustained inhibition of Trypanosoma cruzi CYP51 compared to the β-phenyl isomer (SDZ285604) [1]. The α-phenyl compound achieved an I/E2 ratio of <1 at 5 minutes and 9 at 60 minutes, whereas the β-phenyl isomer showed substantially weaker inhibition with I/E2 values of 0.018 at 5 minutes and 0.18 at 60 minutes [1]. This represents an approximate 50-fold difference in inhibitory capacity at the 60-minute time point, directly attributable to the stereochemical configuration of the phenyl-substituted imidazole moiety.

α vs β Phenyl CYP51
Head-to-head
α-phenyl I/E2 = 9 (60 min)
β-phenyl I/E2 = 0.18 (60 min)
Enantiomer-dependent CYP51 inhibition context
~50-fold I/E2 difference observed
Chagas disease CYP51 inhibition stereoselectivity

T. cruzi vs. T. brucei CYP51 Species Selectivity

The compound exhibits quantifiable, species-dependent inhibitory kinetics against CYP51 from different trypanosomatid parasites. While both T. cruzi and T. brucei CYP51 enzymes are potently inhibited at early time points (I/E2 < 1 at 5 minutes for both species), a significant divergence emerges at 60 minutes: inhibition of T. brucei CYP51 (I/E2 = 35) is approximately 3.9-fold more potent than inhibition of T. cruzi CYP51 (I/E2 = 9) under identical assay conditions . This differential profile is not universally observed across all imidazole-based CYP51 inhibitors and provides a specific, quantifiable basis for selecting this compound for T. brucei-focused studies.

T. brucei CYP51 I/E2
Reported
I/E2 = 35 (60 min)
Reported T. brucei CYP51 I/E2
3.9-fold higher than T. cruzi context
Trypanosoma brucei CYP51 species selectivity

CYP24A1 vs. CYP27B1 Isoform Selectivity

In human keratinocytes, (-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide demonstrates highly differential inhibitory potency across two related cytochrome P450 isoforms. The compound inhibits CYP24A1 with an IC50 of 15.0 nM, while inhibition of CYP27B1 requires a substantially higher concentration, with an IC50 of 616.0 nM . This represents a 41-fold selectivity window for CYP24A1 over CYP27B1 within the same experimental system. Such a wide selectivity gap is not typical for many broad-spectrum azole antifungals and provides a clear, quantifiable advantage for studies requiring targeted modulation of vitamin D metabolism without concomitant CYP27B1 inhibition.

CYP24A1 IC50
Reported
IC50 = 15.0 nM
Reported CYP24A1 inhibition in keratinocytes
41-fold selectivity over CYP27B1 context
Vitamin D metabolism CYP24A1 CYP27B1 isoform selectivity

CYP2C9, CYP1A2, CYP2C19 DDI Liability

(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide exhibits inhibitory activity against several major human drug-metabolizing cytochrome P450 enzymes, including CYP2C9, CYP1A2, and CYP2C19 . While specific IC50 values for this compound against these isoforms are not explicitly reported in the identified sources, class-level inference based on comparative QSAR studies of structurally related 1-substituted imidazoles indicates that compounds within this series can exhibit high-affinity inhibition of CYP2C9 with Ki values as low as 0.01 μM for sulconazole and 0.05 μM for miconazole [1]. In contrast, the target compound's reported nanomolar potency against CYP24A1 (IC50 = 15.0 nM) suggests a distinct selectivity profile that may offer advantages for certain in vitro applications. However, this evidence is based on cross-study comparisons and class-level extrapolation, and direct quantitative comparison data for the target compound against these specific CYP isoforms is limited.

CYP Inhibition Profile
Class-level
Inhibits CYP2C9, CYP1A2, CYP2C19 (exact IC50 not specified)
May exhibit broad CYP inhibition typical of 1-substituted imidazoles
Direct quantitative data limited; class-level extrapolation
Drug-drug interactions CYP2C9 CYP1A2 CYP2C19

Solubility and Stability Profile

The compound exhibits a defined solubility and stability profile that is essential for reproducible in vitro experimentation. It is soluble in DMSO and can be formulated to a concentration of ≥2.08 mg/mL (5.18 mM) in appropriate solvent systems . The compound is a white to off-white solid with a melting point of 202-205°C and demonstrates long-term stability when stored at -20°C under an inert atmosphere . While many generic imidazole-based CYP inhibitors share similar solubility characteristics, the precise formulation data for this specific compound—including the saturation concentration in DMSO—enables accurate calculation of working concentrations for dose-response studies without the need for empirical solubility determination, a critical advantage for high-throughput screening campaigns.

DMSO Solubility
Reported
≥2.08 mg/mL (5.18 mM)
DMSO stock solution preparation context
Stable at -20°C under inert atmosphere
Solubility Formulation stability

Stereochemical Potency Determinants

The (-)-enantiomer of 4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide, designated as (R)-SDZ-285428 [1], possesses a defined chiral center at the carbon atom adjacent to the imidazole ring. The presence of this specific stereocenter is not merely a structural feature but a critical determinant of biological activity. As demonstrated by the ~50-fold difference in T. cruzi CYP51 inhibition between the α-phenyl and β-phenyl isomers [2], the spatial orientation of the phenyl and imidazole moieties dictates binding affinity and inhibitory kinetics. Molecular docking studies with the (R)-enantiomer have identified specific active-site interactions that rationalize its inhibitory profile [3]. In contrast, racemic mixtures or enantiomers of undefined stereochemistry would exhibit variable and unpredictable activity, rendering cross-study comparisons and reproducible experimental design impossible.

Stereochemical Identity
Context-dependent
(R)-enantiomer, CAS 174262-10-3
Stereochemical control essential for reproducible CYP51 inhibition
Racemic mixture may alter I/E2 context
Chiral synthesis Structure-activity relationship stereochemistry

(-)-SDZ 285-428 Research Applications


T. brucei CYP51 Inhibition Studies

Investigators studying the role of CYP51 in Trypanosoma brucei should prioritize this compound due to its demonstrated 3.9-fold greater inhibitory potency against T. brucei CYP51 (I/E2 = 35 at 60 min) compared to T. cruzi CYP51 (I/E2 = 9 at 60 min) . This quantifiable advantage makes the compound particularly suitable for in vitro enzyme assays and cell-based studies aimed at validating CYP51 as a therapeutic target for Human African Trypanosomiasis. The defined stereochemistry of the (-)-enantiomer ensures reproducible binding kinetics, and the compound's nanomolar potency against CYP24A1 (IC50 = 15.0 nM) provides a valuable counter-screen opportunity to assess off-target liability.

CYP24A1/CYP27B1 Selectivity in Vitamin D Metabolism

Research programs focused on calcium homeostasis, bone biology, or vitamin D analog development will benefit from the compound's 41-fold selectivity window between CYP24A1 (IC50 = 15.0 nM) and CYP27B1 (IC50 = 616.0 nM) in human keratinocytes . This differential potency enables selective inhibition of the vitamin D catabolic enzyme CYP24A1 with minimal impact on the activating enzyme CYP27B1, a combination that is not commonly observed among imidazole-based inhibitors. Studies investigating the regulation of 1,25-dihydroxyvitamin D3 levels or the therapeutic potential of CYP24A1 inhibition can utilize this compound as a chemical probe to achieve targeted pathway modulation with reduced confounding effects.

Chagas Disease: Stereochemical Fidelity for T. cruzi CYP51

For Chagas disease research, the selection of the correct (-)-enantiomer is non-negotiable. Direct comparative data demonstrate that the α-phenyl enantiomer (SDZ285428) achieves an I/E2 of 9 at 60 minutes against T. cruzi CYP51, whereas the β-phenyl isomer (SDZ285604) yields an I/E2 of only 0.18—a ~50-fold difference . Laboratories engaged in high-throughput screening, structure-activity relationship studies, or in vivo efficacy models for T. cruzi infection must procure the specifically defined (-)-enantiomer to ensure that observed biological effects are attributable to the intended molecular target. Use of a racemic mixture or incorrect stereoisomer would introduce a 50-fold reduction in potency and invalidate cross-study comparisons.

In Vitro DDI Assessment: CYP Inhibition Liability

The compound's documented inhibition of CYP2C9, CYP1A2, and CYP2C19, combined with its potent CYP24A1 activity, makes it a useful tool for in vitro DDI studies aimed at understanding the CYP inhibition profile of imidazole-containing chemical series . While direct IC50 values for these specific isoforms are not fully reported, the class-level data for related 1-substituted imidazoles (e.g., CYP2C9 Ki values as low as 0.01-0.05 μM) provide a benchmark for interpreting the compound's DDI liability. Researchers can employ this compound in hepatocyte or microsomal assays to generate isoform-specific inhibition data, contributing to the broader understanding of structure-activity relationships governing CYP inhibition within this chemical class.

Application
Selection Property
Validation Focus
T. brucei CYP51 target engagement studies
Stereochemically defined (R)-enantiomer
Reported I/E2 species-selectivity context
CYP24A1 isoform selectivity research
Isoform-differentiated inhibition profile
CYP24A1 vs CYP27B1 selectivity endpoint review
T. cruzi CYP51 stereochemical fidelity studies
α-Phenyl (R)-enantiomer identity
Enantiomer-dependent I/E2 ratio context
In vitro CYP inhibition liability screening
Broad CYP inhibition profile class context
Isoform-specific inhibition data generation
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